IWR-1-exo

Vue d'ensemble

Description

exo-IWR 1: est un stéréoisomère inactif d'Endo-IWR-1 et sert de contrôle négatif pour IWR-1. IWR-1 est un inhibiteur de la tankyrase qui inhibe la voie de signalisation Wnt/β-caténine . Le composé est principalement utilisé dans la recherche scientifique pour étudier la voie de signalisation Wnt et ses implications dans divers processus biologiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : : La synthèse d'exo-IWR 1 implique la synthèse stéréosélective de l'échafaudage norbornène, suivie d'une fonctionnalisation pour introduire les groupes quinolinyle et benzamide . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions.

Méthodes de production industrielle : la synthèse peut être mise à l'échelle en utilisant des techniques et des équipements de synthèse organique standard .

Analyse Des Réactions Chimiques

Types de réactions : : exo-IWR 1 subit diverses réactions chimiques, notamment des réactions de substitution et d'addition. Il est relativement stable et ne subit pas facilement d'oxydation ou de réduction dans des conditions de laboratoire standard .

Réactifs et conditions courants : : Les réactifs courants utilisés dans la synthèse et les réactions d'exo-IWR 1 comprennent les solvants organiques comme le DMSO, les catalyseurs et les bases telles que l'hydroxyde de sodium . Les réactions sont généralement effectuées à des températures contrôlées et sous des atmosphères inertes pour éviter les réactions secondaires indésirables.

Principaux produits formés : : Les principaux produits formés à partir des réactions d'exo-IWR 1 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions de substitution peuvent introduire divers groupes fonctionnels sur l'échafaudage norbornène .

Applications de la recherche scientifique

Chimie : : exo-IWR 1 est utilisé comme composé outil pour étudier la voie de signalisation Wnt/β-caténine. Il sert de contrôle négatif dans les expériences impliquant IWR-1, permettant aux chercheurs de différencier les effets spécifiques et non spécifiques d'IWR-1 .

Biologie : : En recherche biologique, exo-IWR 1 est utilisé pour étudier le rôle de la voie de signalisation Wnt dans la prolifération cellulaire, la différenciation et le développement. Il aide à comprendre les mécanismes moléculaires sous-jacents à diverses maladies, y compris le cancer .

Médecine : : Bien qu'exo-IWR 1 lui-même ne soit pas utilisé comme agent thérapeutique, il aide au développement de nouveaux médicaments ciblant la voie de signalisation Wnt. En servant de composé de contrôle, il aide à valider l'efficacité et la spécificité des agents thérapeutiques potentiels .

Industrie : : Les applications industrielles d'exo-IWR 1 sont limitées en raison de son utilisation principale dans la recherche. son rôle dans la découverte et le développement de médicaments contribue indirectement à l'industrie pharmaceutique .

Mécanisme d'action

exo-IWR 1 agit comme un stéréoisomère inactif d'Endo-IWR-1 et n'inhibe pas la voie de signalisation Wnt/β-caténine . Il sert de contrôle négatif pour s'assurer que les effets observés dans les expériences sont dus au composé actif (IWR-1) et non à des interactions non spécifiques . Les cibles moléculaires et les voies impliquées comprennent les composants de la signalisation Wnt, tels que la β-caténine et la tankyrase .

Applications De Recherche Scientifique

Cancer Research

IWR-1-exo has been utilized in cancer research to delineate the role of Wnt signaling in tumor progression:

- Inhibition of Tumor Growth : Studies have shown that this compound can serve as a negative control to assess the efficacy of more potent inhibitors like IWR-1-endo in colorectal cancer models. Its lower activity allows researchers to understand the specific contributions of Wnt signaling inhibition without completely abrogating the pathway .

Developmental Biology

The compound has been applied in developmental studies, particularly in zebrafish models:

- Zebrafish Development : Research indicates that treatment with this compound results in observable changes in stem/progenitor cell function within the gastrointestinal tissues of zebrafish. The compound's use helps clarify the role of Wnt signaling in maintaining these cell populations during development .

Stem Cell Research

This compound's role as a control compound has implications in stem cell research:

- Self-Renewal and Differentiation : While IWR-1-endo promotes self-renewal and pluripotency in stem cells, this compound allows researchers to investigate the effects of Wnt signaling modulation on stem cell differentiation processes without confounding results from strong pathway inhibition .

Case Study 1: Colorectal Cancer

In a study examining the effects of Wnt pathway inhibition on colorectal cancer cell lines, researchers utilized both this compound and IWR-1-endo. The findings demonstrated that while IWR-1 effectively inhibited β-catenin accumulation and reduced cell viability, this compound did not significantly alter these parameters, confirming its role as a control compound .

Case Study 2: Zebrafish Model

In zebrafish studies assessing intestinal regeneration, treatment with this compound led to decreased proliferation rates of intestinal stem cells compared to controls. This study highlighted the importance of Wnt signaling in maintaining regenerative capacities and provided insights into potential therapeutic targets for gastrointestinal disorders .

Mécanisme D'action

exo-IWR 1 acts as an inactive stereoisomer of Endo-IWR-1 and does not inhibit the Wnt/β-catenin signaling pathway . It serves as a negative control to ensure that observed effects in experiments are due to the active compound (IWR-1) and not non-specific interactions . The molecular targets and pathways involved include the Wnt signaling components, such as β-catenin and tankyrase .

Comparaison Avec Des Composés Similaires

Composés similaires : : Les composés similaires à exo-IWR 1 comprennent Endo-IWR-1 et d'autres inhibiteurs de la voie Wnt comme XAV939 . Ces composés partagent des similitudes structurales et ciblent la voie de signalisation Wnt.

Unicité : : L'unicité d'exo-IWR 1 réside dans son rôle de contrôle négatif. Contrairement aux inhibiteurs actifs comme Endo-IWR-1 et XAV939, exo-IWR 1 n'inhibe pas la voie de signalisation Wnt, ce qui en fait un outil essentiel pour valider les résultats expérimentaux .

Activité Biologique

IWR-1-exo is a compound of significant interest in the field of molecular biology, particularly for its role in modulating the Wnt/β-catenin signaling pathway. This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Overview of this compound

This compound is a stereoisomer of IWR-1, specifically designed to study the effects of Wnt signaling inhibition. It has been shown to have reduced activity compared to its counterpart, endo-IWR-1, making it a useful negative control in experimental settings. The compound is known to exhibit approximately 25-fold less activity against the Wnt/β-catenin pathway than endo-IWR-1 .

This compound functions by inhibiting the Wnt signaling pathway, which is crucial for various cellular processes including cell proliferation, differentiation, and stem cell maintenance. The mechanism involves:

- Inhibition of β-catenin Accumulation : IWR compounds inhibit the accumulation of β-catenin by targeting components downstream of Lrp and Dvl proteins. This effect is mediated through the β-catenin destruction complex, which includes proteins like Apc and Axin .

- Impact on Axin2 Levels : Research indicates that this compound induces an increase in Axin2 protein levels without significantly altering Apc or Gsk3β levels, suggesting a selective action on the destruction complex .

Case Studies

- Zebrafish Model : In studies utilizing zebrafish as a model organism, treatment with this compound resulted in a notable decrease in BrdU-labeled cells at the intestinal folds, indicating impaired stem/progenitor cell function due to disrupted Wnt signaling. Fish treated for extended periods exhibited lethargy and decreased appetite, correlating with histological changes in gastrointestinal tissue .

- Colorectal Cancer Cell Lines : In DLD-1 colorectal cancer cells, this compound treatment led to decreased levels of free β-catenin, highlighting its potential as an anti-cancer therapeutic by inhibiting Wnt-mediated tumor growth .

Data Tables

The following table summarizes key findings related to the biological activity of this compound compared to endo-IWR-1:

| Parameter | This compound | endo-IWR-1 |

|---|---|---|

| Activity against Wnt/β-catenin | 25-fold less active | More potent |

| Effect on Axin2 levels | Increased | Variable |

| Impact on β-catenin | Decreased free β-catenin | Significant decrease |

| Model Used | Zebrafish | DLD-1 colorectal cancer |

Propriétés

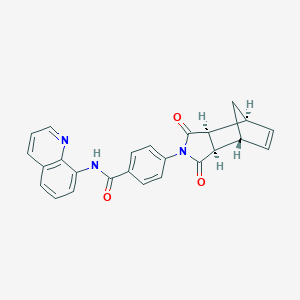

IUPAC Name |

4-[(1S,2S,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20+,21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSXEXBYLJIOGF-BTYSMDAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360787 | |

| Record name | IWR-1-exo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1127442-87-8 | |

| Record name | IWR-1-exo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.